![molecular formula C7H12NO4P B14233693 Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester CAS No. 552849-98-6](/img/structure/B14233693.png)
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester is an organophosphorus compound with the molecular formula C₇H₁₂NO₄P. This compound is characterized by the presence of a phosphonic acid ester group and an oxazole ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite and an alkyl halide to produce the desired phosphonate ester. For instance, trimethyl phosphite can react with an appropriate oxazole derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the natural substrate’s access .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the oxazole ring.
Phosphonic acid, methyl-, dimethyl ester: Another related compound with a simpler structure.
Uniqueness
Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature makes it more versatile in various applications compared to simpler phosphonic acid esters.
Properties
CAS No. |
552849-98-6 |
|---|---|
Molecular Formula |
C7H12NO4P |
Molecular Weight |
205.15 g/mol |
IUPAC Name |
4-(dimethoxyphosphorylmethyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C7H12NO4P/c1-6-8-7(4-12-6)5-13(9,10-2)11-3/h4H,5H2,1-3H3 |
InChI Key |
DFTPYKIYLHLQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
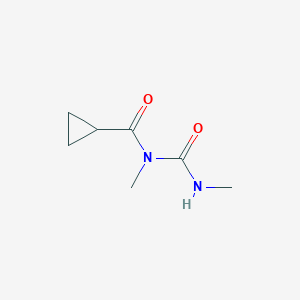
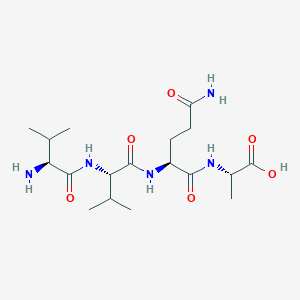
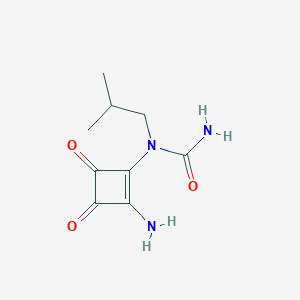
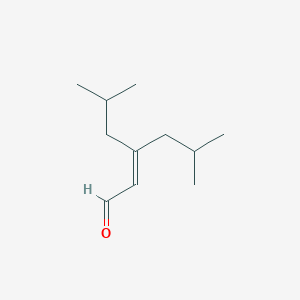
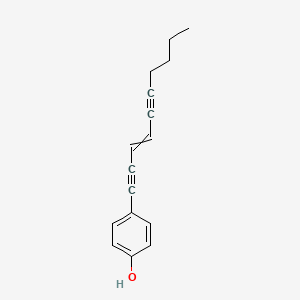
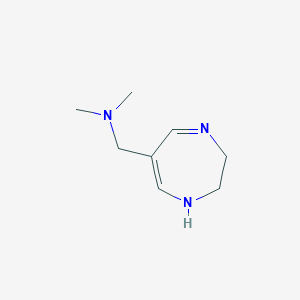
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
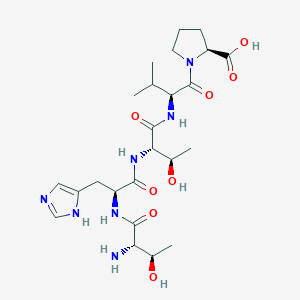
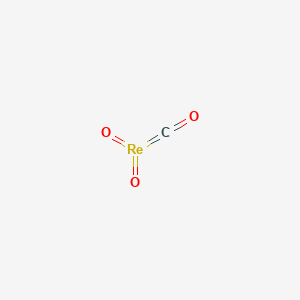
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
